3-[(3,4-Difluorophenyl)methoxy]benzenethiol
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Overview
Description
3-[(3,4-Difluorophenyl)methoxy]benzenethiol is an organic compound characterized by the presence of a benzenethiol group substituted with a 3,4-difluorophenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)methoxy]benzenethiol typically involves the reaction of 3,4-difluorophenylmethanol with benzenethiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by the addition of 3,4-difluorophenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)methoxy]benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[(3,4-Difluorophenyl)methoxy]benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenethiol
- 4-Methoxybenzenethiol
- 3,5-Difluorobenzenethiol
Uniqueness
3-[(3,4-Difluorophenyl)methoxy]benzenethiol is unique due to the presence of both the difluorophenyl and methoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-12-5-4-9(6-13(12)15)8-16-10-2-1-3-11(17)7-10/h1-7,17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDYCMIPMLCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)OCC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S)OCC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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